N,N-diallyl-N'-(3-nitrophenyl)thiourea
Description
N,N-Diallyl-N'-(3-nitrophenyl)thiourea is a thiourea derivative characterized by two allyl groups attached to the nitrogen atoms and a 3-nitrophenyl substituent on the aromatic ring. Thioureas are known for their versatile coordination chemistry and biological activities, influenced by substituent electronic and steric effects. The diallyl groups likely enhance solubility in organic solvents compared to bulkier aromatic substituents, while the electron-withdrawing 3-nitrophenyl group may stabilize intramolecular hydrogen bonding (N–H···O) and influence coordination behavior with metal ions . The compound can be synthesized via reactions involving 3-nitrophenyl isothiocyanate, a common precursor for nitro-substituted thioureas .
Properties
IUPAC Name |
3-(3-nitrophenyl)-1,1-bis(prop-2-enyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-8-15(9-4-2)13(19)14-11-6-5-7-12(10-11)16(17)18/h3-7,10H,1-2,8-9H2,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTYWOASUXFNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Effects
*Calculated based on molecular formula C₁₂H₁₃N₃O₂S.
Coordination Chemistry
- This compound : Likely coordinates via sulfur (thioketone) and nitrogen (imine) atoms. The intramolecular N–H···O bond may restrict carbonyl oxygen participation in metal coordination .
- N,N'-Bis(3-nitrophenyl)thiourea : Dual nitro groups may enhance metal-binding affinity, but steric hindrance could limit coordination modes .
- N-(3-Nitrobenzoyl)-N'-phenylthiourea : The nitrobenzoyl group introduces additional coordination sites (carbonyl oxygen), though hydrogen bonding may reduce availability .
Physicochemical Properties
- Solubility : Diallyl groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to fully aromatic thioureas like N,N'-bis(3-methylphenyl)thiourea .
- Melting Points : Aromatic thioureas (e.g., N,N'-bis(3-nitrophenyl)thiourea) typically have higher melting points (>200°C) due to strong intermolecular interactions, while alkyl-substituted derivatives (e.g., HL1) melt at lower temperatures (~150°C) .
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